molecular formula C11H13ClO2 B13339016 1-((2-Chlorophenoxy)methyl)cyclobutan-1-ol

1-((2-Chlorophenoxy)methyl)cyclobutan-1-ol

Cat. No.: B13339016
M. Wt: 212.67 g/mol
InChI Key: OYHKWVZFHPMJGS-UHFFFAOYSA-N
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Description

1-((2-Chlorophenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a 2-chlorophenoxy methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Chlorophenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 2-chlorophenol with cyclobutanone in the presence of a base to form the intermediate 2-chlorophenoxy cyclobutanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((2-Chlorophenoxy)methyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while substitution reactions can produce various substituted phenoxy compounds .

Scientific Research Applications

1-((2-Chlorophenoxy)methyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Chlorophenoxy)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity. The cyclobutane ring can also influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-Chlorophenoxy)methyl)cyclobutan-1-ol is unique due to the presence of both the phenoxy methyl group and the cyclobutane ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]cyclobutan-1-ol

InChI

InChI=1S/C11H13ClO2/c12-9-4-1-2-5-10(9)14-8-11(13)6-3-7-11/h1-2,4-5,13H,3,6-8H2

InChI Key

OYHKWVZFHPMJGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(COC2=CC=CC=C2Cl)O

Origin of Product

United States

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